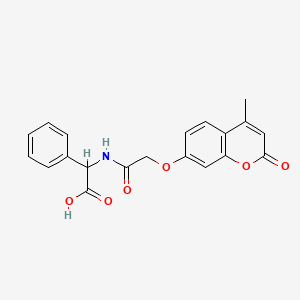
2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid is a complex organic compound with the molecular formula C18H15NO4S and a molecular weight of 341.389 g/mol . This compound features a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry due to its ability to explore pharmacophore space and contribute to the stereochemistry of molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid typically involves the reaction of o-tolyl-substituted pyrrolidine derivatives with benzoic acid derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various substituted benzoic acid derivatives .
Aplicaciones Científicas De Investigación
2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, affecting their function and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2,5-Dioxo-1-p-tolyl)pyrrolidin-3-yl)thio)benzoic acid
- 2-((2,5-Dioxo-1-phenyl)pyrrolidin-3-yl)thio)benzoic acid
- 2-((2,5-Dioxo-1-(2-trifluoromethyl-phenyl)pyrrolidin-3-yl)thio)benzoic acid
Uniqueness
2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its biological activity and chemical reactivity. The presence of the o-tolyl group can enhance its interaction with certain molecular targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
2-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-11-6-2-4-8-13(11)19-16(20)10-15(17(19)21)24-14-9-5-3-7-12(14)18(22)23/h2-9,15H,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPRCIGYEPLAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2486044.png)


![methyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2486049.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2486050.png)




![3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2486058.png)
![methyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2486059.png)
![N-[1-(4-fluorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2486060.png)
![Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B2486064.png)

